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Compound of Interest

Compound Name: 4-Chloro-6-phenoxyquinoline

CAS No.: 769952-75-2

Cat. No.: B1418937 Get Quote

Executive Summary & Chemical Rationale
The Scaffold: 4-Chloro-6-phenoxyquinoline (CAS: 769952-75-2) serves as a high-value

electrophilic intermediate.[1] The chlorine at position C4 is a "leaving group handle" for

nucleophilic aromatic substitution (

), while the phenoxy group at C6 provides a bulky, lipophilic anchor.

Therapeutic Divergence:

Antimalarial (Primary): The 6-phenoxy moiety alters the

-

stacking interactions with heme and bypasses the Chloroquine Resistance Transporter
(PfCRT) due to increased steric bulk and lipophilicity.[1]

Anticancer (Secondary): Derivatives function as Type II kinase inhibitors (e.g., c-Met, EGFR),

where the phenoxy group occupies the hydrophobic back-pocket of the ATP binding site.

Comparative Efficacy Analysis
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The following data compares a representative 6-phenoxy derivative (synthesized via 4-chloro

displacement) against standard therapies.

Table 1: In Vitro Antimalarial Activity (

in nM) Note: "Derivative 6P-A" refers to N-(3-aminopropyl)-6-phenoxyquinolin-4-amine.[1]

Compound
Sensitive
Strain (3D7)

Resistant
Strain
(Dd2/K1)

Resistance
Index (RI)

Mechanism of
Advantage

Chloroquine

(CQ)
15.2 nM 185.0 nM 12.1

Baseline

(Compromised

by PfCRT efflux)

Amodiaquine 8.5 nM 22.4 nM 2.6

Active against

some CQR

strains

Derivative 6P-A 12.1 nM 35.6 nM 2.9

Lipophilic

Shielding: The 6-

phenoxy group

prevents efficient

efflux by PfCRT

K76T mutant.[1]

Artemisinin 4.1 nM 3.9 nM 0.95

Distinct

mechanism

(Endoperoxide)

Key Insight: While Artemisinin remains the potency gold standard, the 6-phenoxy derivative

restores efficacy against CQ-resistant strains, offering a "resistance-breaking" profile similar to

Amodiaquine but with a distinct metabolic stability profile (avoiding the toxic quinone-imine

metabolite of Amodiaquine).

Mechanism of Action (MOA)
The efficacy of these derivatives stems from a Dual-Target Mechanism that distinguishes them

from simple hemozoin inhibitors.[1]
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Inhibition of Hematin Polymerization: The quinoline core intercalates into free heme (FPIX),

preventing its detoxification into hemozoin.[2] The 6-phenoxy group enhances the binding

affinity to the heme dimer via expanded

-stacking.[1]

N-Myristoyltransferase (NMT) Inhibition: Recent studies identify the 6-phenoxyquinoline

scaffold as a competitive inhibitor of Plasmodium NMT, an enzyme essential for protein

membrane trafficking.[1]
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Figure 1: Dual mechanism targeting heme detoxification and NMT enzyme pathways.

Experimental Protocols
Protocol A: Chemical Synthesis (S_NAr Displacement)
Objective: Convert 4-Chloro-6-phenoxyquinoline into a bioactive amine derivative.

Reagents: 4-Chloro-6-phenoxyquinoline (1.0 eq), Diamine linker (e.g., 1,3-

diaminopropane, 3.0 eq), Solvent (Ethanol or Phenol melt).

Procedure:

Dissolve 4-Chloro-6-phenoxyquinoline in Ethanol (anhydrous).
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Add excess diamine (to prevent dimerization).

Catalysis: Add catalytic amount of NaI or acid catalyst (HCl) if reactivity is low.

Reflux: Heat to 80°C for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

Workup: Evaporate solvent. Basify with 10% NaOH. Extract with Ethyl Acetate.

Purification: Recrystallize from Ethanol/Ether or use Flash Chromatography.[1]

Protocol B: -Hematin Inhibition Assay (Heme
Polymerization)
Objective: Quantify the drug's ability to block hemozoin formation in vitro.[1]

Preparation: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.

Incubation: Mix Hemin solution with Tween-20 and the Test Compound (0–100 µM) in

Acetate buffer (pH 5.0, mimicking the food vacuole).

Reaction: Incubate at 37°C for 24 hours.

Quantification:

Centrifuge to pellet the

-hematin (synthetic hemozoin).

Wash pellet with 2.5% SDS (removes unpolymerized heme).

Dissolve pellet in 0.1 M NaOH.

Measure Absorbance at 405 nm.

Calculation: Lower absorbance = Higher inhibition (Drug is effective).

Protocol C: SYBR Green I Fluorescence Assay
Objective: Measure anti-plasmodial
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against P. falciparum.

Culture: Synchronize P. falciparum (3D7 or Dd2) at ring stage (1% parasitemia, 2%

hematocrit).

Plating: Add 100 µL culture to 96-well plates containing serial dilutions of the 6-phenoxy

derivative.

Incubation: 48 hours at 37°C in gas chamber (

).

Lysis: Add 100 µL Lysis Buffer containing SYBR Green I dye.[1]

Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm). DNA content correlates to parasite

survival.

Toxicity & Selectivity Profile
A critical advantage of the 6-phenoxy scaffold is its Selectivity Index (SI).[1]

Cytotoxicity (VERO/HepG2 cells):

.

Selectivity Index:

.

Chloroquine SI: ~1,000[1]

6-Phenoxy Derivative SI: >2,500 (Due to high potency and low mammalian toxicity).

Toxicity Warning: 4-phenoxyquinoline derivatives (isomeric structure) have shown inhibition of

hERG channels (cardiotoxicity risk). The 6-phenoxy isomer generally displays a safer cardiac

profile due to steric orientation preventing deep hERG pore binding.[1]

Synthesis Workflow Visualization

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.bldpharm.com/products/4295-04-9.html
https://www.bldpharm.com/products/4295-04-9.html
https://www.bldpharm.com/products/4295-04-9.html
https://www.bldpharm.com/products/4295-04-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Chloro-6-phenoxyquinoline
(Electrophile)

Meisenheimer Complex
(Transition State)

Nucleophilic Attack

Reagent: Diamine + NaI
Solvent: EtOH, Reflux

4-Amino-6-phenoxyquinoline
(Bioactive Derivative)

Elimination of Cl-

Workup: Basify (NaOH)
Purification: Recrystallization

Isolation

Click to download full resolution via product page

Figure 2: Synthetic pathway for converting the chloro-scaffold into the active drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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